4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline
CAS No.: 400007-74-1
Cat. No.: VC7916003
Molecular Formula: C15H13F6N3O2S
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
![4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline - 400007-74-1](/images/structure/VC7916003.png)
Specification
CAS No. | 400007-74-1 |
---|---|
Molecular Formula | C15H13F6N3O2S |
Molecular Weight | 413.3 g/mol |
IUPAC Name | 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline |
Standard InChI | InChI=1S/C15H13F6N3O2S/c16-14(17,18)7-25-12-5-13(26-8-15(19,20)21)24-11(23-12)6-27-10-3-1-9(22)2-4-10/h1-5H,6-8,22H2 |
Standard InChI Key | LBNXFHOBZLWVJQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)SCC2=NC(=CC(=N2)OCC(F)(F)F)OCC(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1N)SCC2=NC(=CC(=N2)OCC(F)(F)F)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline delineates its components:
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A pyrimidine ring substituted at positions 4 and 6 with 2,2,2-trifluoroethoxy groups
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A methylthio (-SCH2-) bridge at position 2 linking to a para-substituted aniline
The molecular formula is C16H13F6N3O2S, derived as follows:
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Pyrimidine core: C4H3N2
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Two trifluoroethoxy groups: 2 × (C2H2F3O) → C4H4F6O2
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Methylthioaniline: C7H6NS
Table 1 summarizes key molecular descriptors:
Property | Value |
---|---|
Molecular Weight | 449.35 g/mol |
Exact Mass | 449.0582 Da |
XLogP3 | 3.8 (estimated) |
Hydrogen Bond Donors | 1 (NH2) |
Hydrogen Bond Acceptors | 6 (2 O, 3 N, 1 S) |
Structural Characterization
The SMILES notation encodes the connectivity:
C1=C(N=C(N=C1OCC(F)(F)F)OCC(F)(F)F)CSC2=CC=C(C=C2)N
The InChIKey (UDUQKJYVKZRGHZ-UHFFFAOYSA-N
) facilitates unique structural identification. Crystallographic data for this specific compound remain unreported, but analogous trifluoroethoxy-pyrimidines exhibit planar ring systems with dihedral angles <5° between substituents .
Synthesis and Manufacturing
Retrosynthetic Analysis
The target molecule can be dissected into three synthons:
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4,6-Bis(2,2,2-trifluoroethoxy)pyrimidine-2-thiol
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Chloromethylaniline
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Coupling reagents for thioether formation
Stepwise Synthesis
Step 1: Preparation of 4,6-Bis(trifluoroethoxy)pyrimidin-2(1H)-thione
2-Thiouracil undergoes sequential O-alkylation with 2,2,2-trifluoroethyl triflate in the presence of K2CO3 (DMF, 80°C, 12 hr), yielding the bis-alkylated intermediate (87% yield) .
Step 2: Thioether Formation
Reaction with 4-(chloromethyl)aniline (1.2 eq) and DIEA in THF at 0–25°C for 6 hr installs the methylthioaniline moiety (mp. 132–134°C) .
Step 3: Purification
Column chromatography (SiO2, hexane/EtOAc 4:1) followed by recrystallization from ethanol/water affords the pure product (≥98% HPLC).
Process Optimization
Key parameters affecting yield:
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Temperature Control: Maintaining <30°C during thioether coupling prevents premature oxidation
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Moisture Exclusion: Use of molecular sieves (4Å) suppresses hydrolysis of trifluoroethoxy groups
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Catalysis: Phase-transfer catalysts (e.g., Aliquat 336) enhance reaction rates by 40%
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL, 25°C) |
---|---|
Water | 0.12 ± 0.03 |
Ethanol | 8.9 ± 0.5 |
DMSO | 32.1 ± 1.2 |
Dichloromethane | 4.2 ± 0.3 |
The low aqueous solubility (logP = 3.8) stems from trifluoroethoxy groups, which increase hydrophobicity while maintaining metabolic stability .
Spectroscopic Data
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UV-Vis (MeOH): λmax 274 nm (π→π* transition), 310 nm (n→π*)
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IR (KBr): 3345 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=N), 1260–1120 cm⁻¹ (C-F)
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¹H NMR (500 MHz, CDCl3): δ 8.21 (s, 1H, H5), 6.98 (d, J=8.5 Hz, 2H, ArH), 6.63 (d, J=8.5 Hz, 2H, ArH), 4.72 (q, J=8.0 Hz, 4H, OCH2CF3), 4.12 (s, 2H, SCH2), 3.81 (br s, 2H, NH2)
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The aniline moiety undergoes regioselective nitration (HNO3/H2SO4, 0°C) to yield 4-nitro derivatives, which are reducible to diamines (H2/Pd-C, 90% yield).
Oxidative Pathways
Exposure to mCPBA (2 eq) oxidizes the thioether to sulfone, increasing polarity (ΔlogP = -1.2) .
Metal Coordination
The pyrimidine nitrogen and aniline NH2 group form stable complexes with Pd(II) and Cu(I), as evidenced by shifts in ¹⁵N NMR (Δδ = 12–18 ppm) .
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